3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as amino, cyano, bromophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the functional groups. For instance, the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide yields a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amino and cyano groups.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include hypochlorite for oxidation, nucleophiles for substitution reactions, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hypochlorite can yield different regioisomers, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit glycogen synthase kinase-3 by binding to its active site, thereby modulating its activity. The presence of functional groups like amino and cyano allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-cyano-2-thiophenecarboxamides: Used as synthons for preparing thieno[3,2-d]pyrimidine derivatives.
Thienopyridine derivatives: Known for their antimicrobial and enzyme inhibitory activities.
Uniqueness
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo regio- and stereoselective reactions and its potential as a multi-target inhibitor make it a valuable compound for research and development.
Properties
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S/c1-30-14-8-2-11(3-9-14)16-15(10-24)20(26)28-22-17(16)18(25)19(31-22)21(29)27-13-6-4-12(23)5-7-13/h2-9H,25H2,1H3,(H2,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELUIRCLCLGBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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